molecular formula C19H14N2OS B11049140 N-(9H-xanthen-9-yl)pyridine-4-carbothioamide

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide

Cat. No.: B11049140
M. Wt: 318.4 g/mol
InChI Key: FTIDNWBJFUADEU-UHFFFAOYSA-N
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Description

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide is a chemical compound with the molecular formula C19H14N2OS It is a derivative of xanthene and pyridine, featuring a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-xanthen-9-yl)pyridine-4-carbothioamide typically involves the reaction of 9H-xanthene-9-carbaldehyde with pyridine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(9H-xanthen-9-yl)pyridine-4-carbothioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide is unique due to its combination of xanthene and pyridine-4-carbothioamide moieties. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

N-(9H-xanthen-9-yl)pyridine-4-carbothioamide

InChI

InChI=1S/C19H14N2OS/c23-19(13-9-11-20-12-10-13)21-18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-12,18H,(H,21,23)

InChI Key

FTIDNWBJFUADEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)C4=CC=NC=C4

Origin of Product

United States

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